2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide
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Overview
Description
2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields of chemistry and biology. This compound is characterized by the presence of a furan ring, a pyrrole ring, and a hydrazone linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazones or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It can also interact with enzymes and proteins, leading to inhibition or modulation of their activity. The hydrazone linkage plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
- 2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide
- 2-methyl-N’-[(E)-(3-trifluoromethylphenyl)methylidene]furan-3-carbohydrazide
Uniqueness
2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide is unique due to the presence of both furan and pyrrole rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(5-7-17-9)12(16)14-13-8-10-4-3-6-15(10)2/h3-8H,1-2H3,(H,14,16)/b13-8+ |
InChI Key |
WCNLWRPBCGEAPO-MDWZMJQESA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CN2C |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CN2C |
Origin of Product |
United States |
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